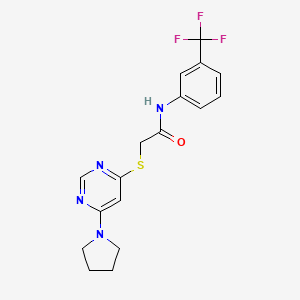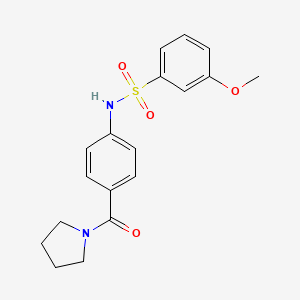![molecular formula C15H16FN3O2 B2593548 N-(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(2-fluorophénoxy)acétamide CAS No. 2034587-86-3](/img/structure/B2593548.png)
N-(4,5,6,7-tétrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(2-fluorophénoxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorophenoxy group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Its potential as an antiviral agent makes it a candidate for further drug development.
Mécanisme D'action
Target of Action
It is mentioned that this compound is a type of enzyme inhibitor . Enzymes play a crucial role in facilitating biochemical reactions in the body, and inhibiting their action can have significant effects on these reactions.
Mode of Action
The mode of action of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide involves inhibiting the synthesis of adenosine monophosphate (AMP) by blocking the action of a specific enzyme . This inhibition can lead to changes in the biochemical reactions that the enzyme facilitates.
Biochemical Pathways
Given its role as an enzyme inhibitor, it can be inferred that it affects the pathways involving the enzyme it inhibits, potentially leading to downstream effects on related biochemical reactions .
Result of Action
As an enzyme inhibitor, it can be inferred that it disrupts the normal functioning of the enzyme it targets, leading to alterations in the biochemical reactions that the enzyme facilitates .
Méthodes De Préparation
The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique structural features and potent antiviral activity. Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and fluorophenoxy-substituted molecules. the specific combination of the fluorophenoxy group and the tetrahydropyrazolo[1,5-a]pyridinyl moiety in this compound provides a distinct advantage in terms of its binding affinity and specificity for the hepatitis B virus core protein .
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRLPBLOOUMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)


![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)
![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)
![3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)

